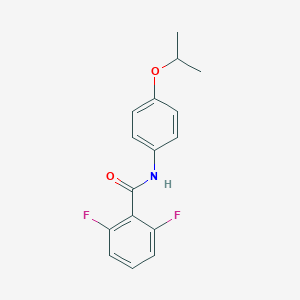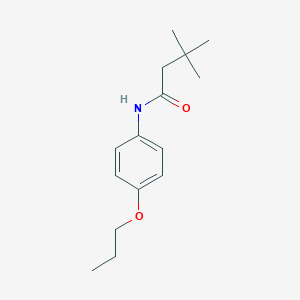![molecular formula C24H24N2O4 B267056 N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide, commonly known as Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate, is a synthetic organic compound that is used in scientific research. It is an inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in cell survival, proliferation, and metabolism. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mecanismo De Acción
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate inhibits the PKB/Akt pathway by binding to the PH domain of Akt and preventing its translocation to the plasma membrane. This prevents the activation of downstream targets such as mTOR and GSK-3β, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce glucose uptake and metabolism. The compound has also been shown to inhibit autophagy, a process that is involved in the degradation of damaged or unwanted cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of the PKB/Akt pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. The compound is also relatively stable and can be easily synthesized using standard organic chemistry techniques.
However, there are also limitations to using Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate. One direction is to investigate the use of the compound in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness. Another direction is to study the effects of PKB/Akt inhibition on other cellular processes, such as DNA damage repair and immune response. Finally, there is potential for the development of new analogs of Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate with improved solubility and pharmacokinetic properties for use in therapeutic applications.
Métodos De Síntesis
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate can be synthesized using various methods. One of the most common methods involves the reaction of 3-aminobenzoic acid with 2-phenoxyethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride and methylamine to yield the final product.
Aplicaciones Científicas De Investigación
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has been used in various scientific research applications. It has been shown to inhibit the PKB/Akt pathway, which is involved in cancer cell growth and survival. The compound has been used to study the role of PKB/Akt in various cancer types, including breast cancer, lung cancer, and prostate cancer. It has also been used to investigate the effects of PKB/Akt inhibition on cell metabolism and autophagy.
Propiedades
Nombre del producto |
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide |
|---|---|
Fórmula molecular |
C24H24N2O4 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-3-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-18(27)26(2)21-13-11-20(12-14-21)25-24(28)19-7-6-10-23(17-19)30-16-15-29-22-8-4-3-5-9-22/h3-14,17H,15-16H2,1-2H3,(H,25,28) |
Clave InChI |
LZBNQUOYGPIACM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-difluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266975.png)
![3-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B266976.png)
![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![4-[(3-phenylpropanoyl)amino]-N-propylbenzamide](/img/structure/B266991.png)
![3-phenyl-N-[4-(propanoylamino)phenyl]propanamide](/img/structure/B266992.png)
![3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B266993.png)
![3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266995.png)